

# What is the CAS number for Piperidine-4-sulfonic acid?

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## Compound of Interest

Compound Name: Piperidine-4-sulfonic acid

Cat. No.: B1220723

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## Technical Guide: Piperidine-4-sulfonic Acid (P4S)

CAS Number: 72450-62-5[1][2][3][4]

### Introduction

**Piperidine-4-sulfonic acid (P4S)** is a synthetic, cyclic analogue of the principal inhibitory neurotransmitter,  $\gamma$ -aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally restricted molecule that has been instrumental in the characterization of GABA receptor subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier, limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool for isolating and studying peripheral GABA receptor function.

This document provides a comprehensive overview of **Piperidine-4-sulfonic acid**, including its physicochemical properties, pharmacological profile, representative synthesis, and key experimental protocols for its use in research.

### Physicochemical Properties

P4S is typically a powder at room temperature. Its key identifiers and computed properties are summarized in the tables below.

Identifier	Value	Reference
CAS Number	72450-62-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	165.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	piperidine-4-sulfonic acid	<a href="#">[1]</a>
Synonyms	P4S, Piperidine-4-sulphonic acid	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	<chem>C1CNCCC1S(=O)(=O)O</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9)	<a href="#">[1]</a>
InChIKey	UGBJGGRINDTHIH-UHFFFAOYSA-N	<a href="#">[1]</a>

Computed Property	Value	Reference
pKa (Predicted)	1.20 ± 0.20	<a href="#">[3]</a> <a href="#">[7]</a>
XLogP	-0.91	<a href="#">[8]</a>
Topological Polar Surface Area	74.8 Å <sup>2</sup>	<a href="#">[3]</a>
Hydrogen Bond Donors	2	<a href="#">[3]</a> <a href="#">[8]</a>
Hydrogen Bond Acceptors	4	<a href="#">[3]</a> <a href="#">[8]</a>
Rotatable Bond Count	1	<a href="#">[3]</a> <a href="#">[8]</a>

## Pharmacology

P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological profile characterized by subtype-selective partial agonism at GABA-A receptors and antagonism at GABA-ρ receptors.

## GABA-A Receptor Activity

P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent on the  $\alpha$ -subunit composition of the receptor complex.[\[1\]](#)[\[5\]](#)

- **High Efficacy (Agonist Activity):** At GABA-A receptors containing  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$  subunits, P4S demonstrates high activational efficacy ( $E_{max}$  = 75–96%).[\[1\]](#)[\[5\]](#)
- **Low Efficacy (Functional Antagonist):** In contrast, at receptors containing  $\alpha 1$ ,  $\alpha 4$ , and  $\alpha 6$  subunits, it shows very low efficacy ( $E_{max}$  = 7.2–21%), effectively acting as an antagonist at these sites.[\[1\]](#)[\[5\]](#)

This profile distinguishes P4S from other GABA agonists like isoguvacine and gaboxadol, which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[\[1\]](#)

## GABA- $\rho$ Receptor Activity

In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA- $\rho$  receptors (formerly known as GABA-C receptors).[\[1\]](#)

## GABA Reuptake

Unlike some related compounds, P4S does not inhibit GABA reuptake.[\[1\]](#)

## Binding Affinity

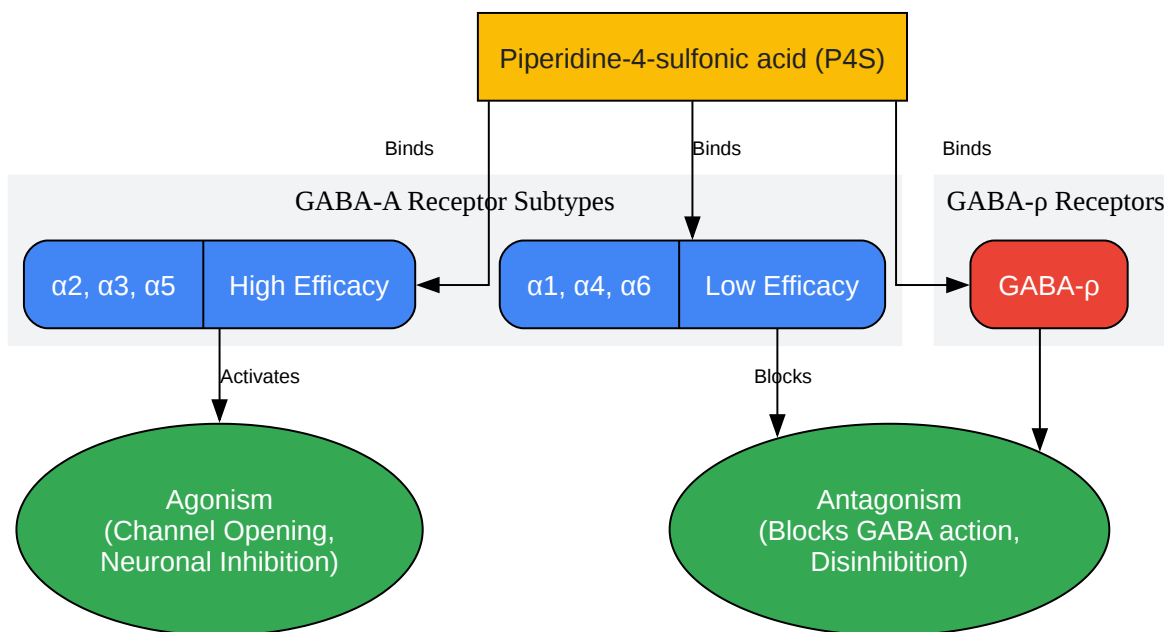
Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In bovine brain membranes, [ $^3$ H]P4S binding identified two distinct sites.[\[9\]](#)[\[10\]](#)

Parameter	High-Affinity Site	Low-Affinity Site	Reference
K <sub>D</sub>	17 $\pm$ 7 nM	237 $\pm$ 100 nM	<a href="#">[9]</a> <a href="#">[10]</a>
B <sub>max</sub>	0.15 $\pm$ 0.07 pmol/mg protein	0.80 $\pm$ 0.20 pmol/mg protein	<a href="#">[9]</a> <a href="#">[10]</a>

The IC<sub>50</sub> for P4S in inhibiting the binding of [ $^3$ H]-GABA is approximately 0.034  $\mu$ M.[\[10\]](#)

## Signaling Pathway and Mechanism of Action

The diagram below illustrates the selective action of **Piperidine-4-sulfonic acid** on different GABA-A receptor subtypes, leading to varied downstream neuronal responses.



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Caption: Mechanism of P4S action on GABA receptor subtypes.

## Experimental Protocols

### Representative Synthesis of Piperidine-4-sulfonic Acid

While a definitive, single published protocol is not readily available, a plausible synthesis can be adapted from general methods for creating piperidine sulfonic acids.[1] One conceptual pathway involves the sulfonation of a piperidine precursor. A common route to substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[11]

Reaction Scheme: Pyridine-4-sulfonic acid  $\rightarrow$  **Piperidine-4-sulfonic acid**

#### Materials:

- Pyridine-4-sulfonic acid
- Rhodium on carbon (Rh/C) catalyst (e.g., 5%)
- Deionized water
- Ethanol
- Hydrogen gas (H<sub>2</sub>)
- High-pressure reactor (e.g., Parr hydrogenator)

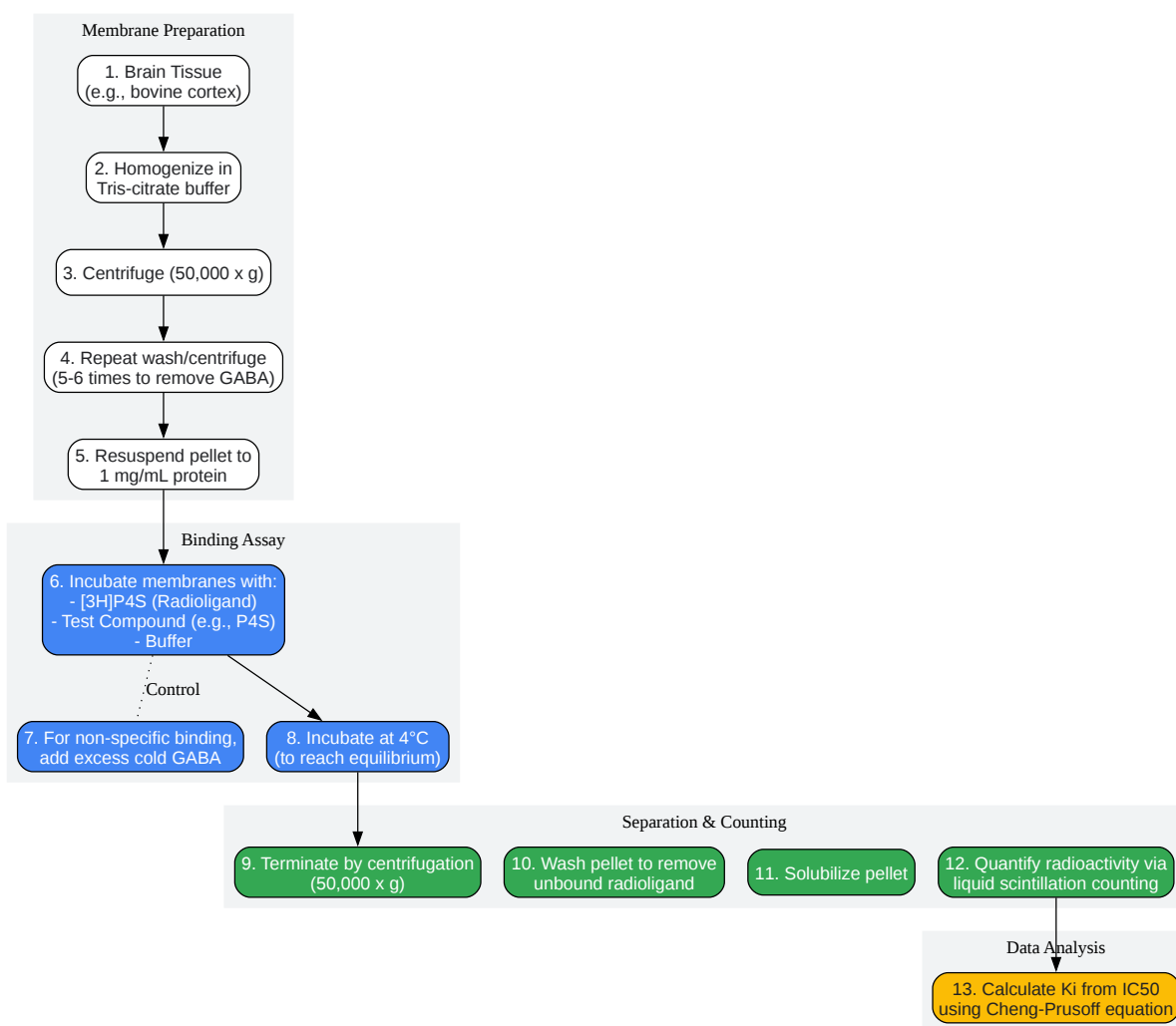
#### Procedure:

- Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture of deionized water and ethanol.
- Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
- Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air.
- Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately 80°C. Maintain vigorous stirring.
- Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to overnight.
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.

- Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
- Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to afford pure **Piperidine-4-sulfonic acid**.

## GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor using [ $^3\text{H}$ ]P4S or [ $^3\text{H}$ ]GABA as the radioligand.<sup>[2][9]</sup>



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Caption: Workflow for a GABA-A receptor radioligand binding assay.

#### Procedure:

- Membrane Preparation:
  - Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50 mM, pH 7.1).[2]
  - Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]
  - Discard the supernatant and repeat the resuspension and centrifugation steps at least five more times to thoroughly wash the membranes and remove endogenous GABA.[2]
  - Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.
- Binding Reaction:
  - Set up assay tubes containing:
    - A fixed concentration of radioligand (e.g., 10-20 nM [<sup>3</sup>H]P4S).
    - Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).
    - The prepared membrane suspension (~0.25 mg protein/mL final concentration).
    - Buffer to the final volume (e.g., 1-2 mL).
  - For determining non-specific binding, prepare a set of tubes containing a high concentration of unlabeled GABA (e.g., 1 mM).
- Incubation:
  - Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[2]
- Separation and Quantification:



- Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2]  
Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding. [2]
- Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.
- Solubilize the pellet and measure the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
  - Determine the IC<sub>50</sub> value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
  - Calculate the equilibrium dissociation constant (K<sub>i</sub>) for the test compound using the Cheng-Prusoff equation.

## Conclusion

**Piperidine-4-sulfonic acid** is a specialized pharmacological tool for the study of GABA receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA- $\rho$  antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited for probing the structure-function relationships of these critical inhibitory receptors, particularly in the peripheral nervous system. The methodologies presented here provide a foundation for researchers and drug development professionals to utilize P4S effectively in their investigations.

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